Linopirdine was first synthesized in 1988 as a desazo analog of flupirtine, a non-opioid analgesic. It is primarily classified as a potassium channel blocker, specifically targeting the KCNQ2 and KCNQ3 channels, which are part of the voltage-gated potassium channel family involved in neuronal excitability and neurotransmitter release . The compound has been investigated for its cognitive-enhancing properties but has shown mixed results in clinical trials.
The synthesis of linopirdine involves several key steps:
The synthetic pathway can be summarized as follows:
Linopirdine's molecular structure can be described by its chemical formula and a molecular weight of approximately 268.36 g/mol. The compound features a complex arrangement that includes:
The three-dimensional conformation plays a crucial role in its biological activity, particularly in how it fits into the binding sites of ion channels .
Linopirdine participates in various chemical reactions primarily related to its function as a potassium channel blocker. Key reactions include:
Linopirdine exerts its effects primarily through the modulation of potassium ion channels:
Linopirdine exhibits several notable physical and chemical properties:
The primary applications of linopirdine include:
Linopirdine (1,3-dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride) is a selective antagonist of voltage-gated Kv7/KCNQ potassium channels that underlie the neuronal M-current (IM). This slowly activating, non-inactivating K⁺ current regulates subthreshold excitability by stabilizing the resting membrane potential and dampening repetitive firing. Linopirdine binds to the central pore cavity of Kv7.2/7.3 heterotetramers, disrupting K⁺ conductance and enhancing neuronal responsiveness to depolarizing stimuli [1] [6].
Linopirdine exhibits pronounced state-dependent inhibition, with maximal efficacy occurring during channel activation. Electrophysiological studies reveal that membrane depolarization (≥ -30 mV) shifts Kv7.2/3 heteromers into an activated conformation, exposing high-affinity binding sites for linopirdine. At hyperpolarized potentials (≤ -70 mV), channels remain closed, and linopirdine affinity decreases >10-fold. This state dependence explains paradoxical observations where linopirdine fails to inhibit IM in quiescent neurons but potently suppresses IM during sustained depolarization [1] [7]. Recovery from inhibition is incomplete (≤30%) after washout, suggesting irreversible binding or delayed channel recycling, contrasting with near-complete recovery observed with analog XE991 [1].
Table 1: State-Dependent Inhibition Parameters of Linopirdine
Electrophysiological Parameter | Kv7.2 Homomers | Kv7.2/3 Heteromers | Experimental Conditions |
---|---|---|---|
Half-inhibition voltage (V₁/₂) | -51.6 ± 0.0 mV | -42.3 ± 0.9 mV | CHO cells, 10 μM linopirdine |
Inhibition at -30 mV | 92.4 ± 1.1% | 98.2 ± 0.7% | 25-sec application |
Inhibition at -70 mV | <5% | <5% | Resting membrane potential |
Recovery after washout | 28.3 ± 3.2% | 30.1 ± 2.8% | 10-min washout period |
Linopirdine’s binding kinetics are governed by voltage-sensor positioning within Kv7 subunits. Retigabine-induced leftward shifts in voltage dependence proportionally increase linopirdine sensitivity, while Kv7.2(R214D) mutations that right-shift activation reduce drug efficacy. During depolarization, S4 voltage sensors undergo conformational changes that facilitate linopirdine access to its binding pocket near the pore domain. Activation kinetics during linopirdine wash-in are voltage-dependent but slower than predicted for pure open-channel block, suggesting preferential binding to activated rather than fully open states [2] [4]. This voltage-sensor coupling allows linopirdine to selectively modulate neurons firing at theta frequencies (4–10 Hz), where cumulative depolarization maximizes channel inhibition [6].
Linopirdine enhances hippocampal acetylcholine (ACh) release by 150–300% at concentrations ≥10 μM, as measured by microdialysis in vivo and choline acetyltransferase activity in vitro. This occurs via presynaptic Kv7.2/7.3 blockade, which increases action potential duration in cholinergic terminals and prolongs voltage-gated Ca²⁺ channel opening. Elevated intraterminal Ca²⁺ triggers vesicular fusion and ACh exocytosis. Cognitive enhancement in rodent models correlates with this ACh potentiation, though clinical Alzheimer’s trials failed, possibly due to inadequate target engagement or compensatory mechanisms [1] [4] [6].
In hippocampal CA1 pyramidal neurons, linopirdine (10–20 μM) increases glutamate release probability at Schaffer collateral-CA1 synapses by 40–60%. Focal application studies confirm Kv7.2/7.3 channels localize predominantly to presynaptic terminals rather than postsynaptic densities. Channel blockade broadens presynaptic action potentials, enhancing Ca²⁺ influx through N- and P/Q-type channels. This strengthens excitatory postsynaptic potential (EPSP) amplitude and temporal summation, facilitating long-term potentiation induction. Theta-frequency stimulation (5 Hz) paired with linopirdine application potentiates EPSPs by >200% versus controls, indicating frequency-dependent enhancement of glutamatergic transmission [6] [8].
Table 2: Neurotransmitter Release Enhancement by Linopirdine
Parameter | Acetylcholine Release | Glutamate Release | Experimental Model |
---|---|---|---|
Effective concentration | 10–30 μM | 10–20 μM | Rat hippocampal slices |
Maximal increase | 250–300% | 40–60% | Microdialysis/electrophysiology |
Primary mechanism | AP broadening → Ca²⁺ influx | AP broadening → Ca²⁺ influx | Presynaptic terminals |
Frequency dependence | Tonic firing | Theta (5–10 Hz) | In vivo and in vitro |
Relevant Kv7 isoforms | Kv7.2/7.3 | Kv7.2/7.3 | Knockdown/antibody studies |
Linopirdine antagonizes vascular Kv7.4/7.5 heterotetramers at clinically relevant concentrations (IC₅₀ ≈ 8 μM), inducing vasoconstriction in isolated arteries. In rat aortic rings, 10 μM linopirdine increases basal tone by 25–35% and attenuates vasodilatory responses to natriuretic peptides. Spontaneously hypertensive rats (SHRs) exhibit 50–70% reduced Kv7.4 expression in renal arteries, rendering linopirdine-induced contractions significantly weaker versus normotensive controls. This Kv7.4 downregulation impairs cGMP-mediated vasorelaxation, contributing to hypertensive pathophysiology. Linopirdine’s vascular effects occur independently of Kv7.1 blockade, as selective Kv7.1 inhibitors (HMR1556) lack vasoconstrictive activity [3] [5].
Table 3: Vascular Effects of Linopirdine-Mediated Kv7.4/5 Blockade
Vascular Parameter | Normotensive Rats | Hypertensive Rats | Human Vessels |
---|---|---|---|
Linopirdine-induced contraction | 25–35% | 10–15% | 15–20% (visceral arteries) |
Kv7.4 expression reduction | Not applicable | 50–70% | 30–40% (hypertension) |
Impaired vasodilatory response | Natriuretic peptides | Adenosine, CGRP | cAMP/cGMP pathways |
Functional consequence | Increased vascular resistance | Hypertension maintenance | Endothelial dysfunction |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0